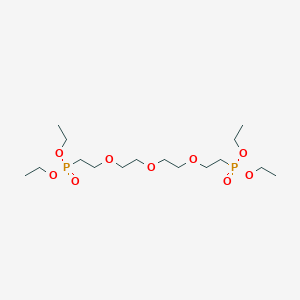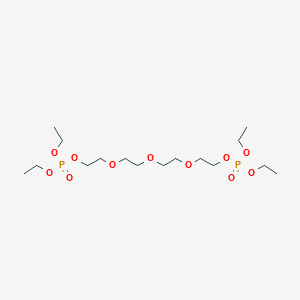
PF-1355
Übersicht
Beschreibung
- PF-06281355 ist ein selektiver, mechanismusbasierter 2-Thiouracil-Inhibitor der Myeloperoxidase (MPO).
- Es wird zur Behandlung vaskulitischer Erkrankungen eingesetzt, bei denen Entzündungen der Blutgefäße auftreten .
Wissenschaftliche Forschungsanwendungen
Chemie: PF-06281355 dient als wertvolles Werkzeug zur Untersuchung der MPO-Hemmung und verwandter enzymatischer Prozesse.
Biologie: Forscher untersuchen seine Auswirkungen auf Immunantworten und Entzündungen.
Medizin: Zu den potenziellen therapeutischen Anwendungen gehört die Behandlung von Vaskulitis.
Industrie: Obwohl es nicht direkt in der Industrie eingesetzt wird, informiert das Verständnis seines Mechanismus die Medikamentenentwicklung.
Wirkmechanismus
- PF-06281355 hemmt MPO, indem es an seine aktive Stelle bindet und so seine katalytische Aktivität verhindert.
- Molekulare Ziele sind MPO selbst, und seine Wirkungen wirken sich auf Entzündungspfade aus.
Wirkmechanismus
Target of Action
PF-1355 is a selective, mechanism-based inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the body’s immune response, particularly in the formation of neutrophil extracellular traps (NETs), which are involved in the body’s defense against pathogens .
Mode of Action
This compound interacts with MPO, inhibiting its activity . This inhibition prevents the formation of NETs, which can lead to vessel occlusion and thrombosis . By inhibiting MPO, this compound also prevents the catabolism of nitric oxide, which is essential for vasomotor function, and reduces oxidative damage to lipoproteins and endothelial cells, which can lead to atherosclerosis .
Biochemical Pathways
The inhibition of MPO by this compound affects several biochemical pathways. It reduces the formation of NETs, which are involved in vessel occlusion and thrombosis . It also prevents the catabolism of nitric oxide, preserving vasomotor function, and reduces oxidative damage to lipoproteins and endothelial cells, preventing atherosclerosis .
Pharmacokinetics
A pharmacokinetic/pharmacodynamic response model of this compound exposure in relation to MPO activity was derived from mouse peritonitis . This suggests that the compound’s bioavailability and its impact on MPO activity are closely linked.
Result of Action
The inhibition of MPO by this compound has several effects at the molecular and cellular levels. It reduces plasma MPO activity, vascular edema, neutrophil recruitment, and elevated circulating cytokines . In a model of anti-glomerular basement membrane disease, formerly known as Goodpasture disease, albuminuria and chronic renal dysfunction were completely suppressed by this compound treatment .
Action Environment
It is known that the compound is orally available , suggesting that factors such as gastric pH and food intake could potentially influence its absorption and efficacy.
Biochemische Analyse
Biochemical Properties
PF-1355 plays a significant role in biochemical reactions, particularly as an MPO inhibitor . MPO is a heme-containing peroxidase produced in bone marrow and stored in the azurophilic granules of neutrophils . This compound inhibits MPO activity in a dose-responsive fashion in phorbol ester-stimulated human neutrophils .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing plasma MPO activity, vascular edema, neutrophil recruitment, and elevating circulating cytokines . It also attenuates clozapine-induced release of inflammatory mediators .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an MPO inhibitor . It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels . It inhibits MPO activity in isolated human whole blood .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit MPO activity, reduce vascular edema, and decrease neutrophil recruitment
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a model of anti-glomerular basement membrane disease, albuminuria and chronic renal dysfunction were completely suppressed by this compound treatment .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of MPO
Transport and Distribution
Given its role as an MPO inhibitor, it is likely to interact with neutrophils where MPO is stored .
Subcellular Localization
Given its role as an MPO inhibitor, it is likely to be localized where MPO is stored, i.e., in the azurophilic granules of neutrophils .
Vorbereitungsmethoden
Synthesewege: Der Syntheseweg zu PF-06281355 beinhaltet spezifische chemische Umwandlungen, um seine Struktur zu erreichen.
Reaktionsbedingungen: Details zu spezifischen Reaktionsbedingungen sind urheberrechtlich geschützt, aber es wird in einer Reihe von Schritten synthetisiert.
Industrielle Produktion: Informationen über Produktionsverfahren im industriellen Maßstab sind nicht allgemein verfügbar.
Analyse Chemischer Reaktionen
Durchlaufene Reaktionen: PF-06281355 kann verschiedene Reaktionen durchlaufen, einschließlich Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen werden nicht öffentlich bekannt gegeben.
Hauptprodukte: Die bei seiner Synthese gebildeten Hauptprodukte sind nicht explizit dokumentiert.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die Selektivität und der Mechanismus von PF-06281355 heben es hervor.
Ähnliche Verbindungen: Obwohl ich keine umfassende Liste habe, gibt es andere MPO-Inhibitoren, wie z. B. AZD5904 und AZD4831.
Eigenschaften
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUZOGABRDGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140746 | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435467-38-1 | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)






